molecular formula C18H15ClFN3O2 B3011262 N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 900001-15-2

N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No. B3011262
CAS RN: 900001-15-2
M. Wt: 359.79
InChI Key: LMDMFFRCVMONRJ-UHFFFAOYSA-N
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Description

The compound N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is not directly detailed in the provided papers. However, the second paper discusses a one-pot parallel synthesis method using 2,2,2-trifluoroethyl chlorooxoacetate to create a library of oxamides, which are structurally related to the compound . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, taking advantage of the efficiency of this reagent over other chlorooxoacetates.

Molecular Structure Analysis

Although the exact molecular structure of N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is not provided, the first paper offers a comprehensive analysis of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, using X-ray diffraction and DFT calculations . The study's methodology, including the use of hybrid-DFT methods and basis sets for optimized geometrical structure and vibrational frequencies, could be applied to the compound of interest to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide. However, the synthesis methods and reagents discussed in the second paper could be indicative of the types of chemical reactions that might be used to assemble the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide are not directly reported in the provided papers. Nonetheless, the first paper's approach to characterizing a similar compound through spectral IR, NMR, UV-Vis investigations, and computational studies could be employed to determine the properties of the compound . Techniques such as NBO, NLO, and MEP analyses could provide valuable information on the electronic properties and reactivity of the compound.

Scientific Research Applications

Synthesis and Activity

A notable study involved the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, demonstrating significant activity towards acetylcholinesterase (AChE). The structure-activity relationship (SAR) suggested that specific moieties could enhance anti-AChE activity, which is crucial for developing treatments for conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).

Anticancer Potential

Research on carboxamide derivatives with antitumor activity highlighted the importance of electronic structure approaches to investigate the chemical characteristics and potential antitumor activities. One study focused on Sunitinib (DFDC), a carboxamide derivative, using wavefunction dependent properties like localized orbital locator (LOL) and electron localization function (ELF) to predict bioactivity (Al‐Otaibi et al., 2022).

Metabolic and Disposition Studies

Another area of research involves the metabolism and disposition of related compounds in humans, providing insights into the pharmacokinetic properties essential for drug development. The study identified major metabolic pathways and the role of enzymes in the biotransformation of these compounds, which is critical for understanding their safety and efficacy profiles (Shaffer et al., 2008).

Enzyme Inhibition

Compounds structurally related to N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide have been studied for their enzyme inhibitory activities. One study synthesized new heterocyclic moieties to evaluate their cytotoxic and antioxidant activities, identifying specific derivatives with promising activity profiles. This research could guide the development of new therapeutic agents (Iosr et al., 2015).

Radioprotective Activity

Research on the radioprotective activity of fluorine-containing amides revealed the synthesis of compounds with potential radioprotective properties. This study contributes to the understanding of how fluorine atoms influence radioprotective activity, which is vital for developing agents to mitigate radiation-induced damage (Vasil'eva & Rozhkov, 1992).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c19-14-9-12(5-6-15(14)20)23-18(25)17(24)21-8-7-11-10-22-16-4-2-1-3-13(11)16/h1-6,9-10,22H,7-8H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDMFFRCVMONRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

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